molecular formula C11H18Cl2N2O2 B12842595 tert-Butyl pyridin-3-ylglycinate dihydrochloride

tert-Butyl pyridin-3-ylglycinate dihydrochloride

Cat. No.: B12842595
M. Wt: 281.18 g/mol
InChI Key: LBJWAUBMUCZXGY-UHFFFAOYSA-N
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Description

tert-Butyl pyridin-3-ylglycinate dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl pyridin-3-ylglycinate dihydrochloride typically involves the reaction of pyridin-3-ylglycine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production of the compound with high efficiency and reduced waste. The use of microreactors also enables better control over reaction conditions, leading to improved product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl pyridin-3-ylglycinate dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield pyridin-3-ylglycine, while reduction may produce tert-butyl pyridin-3-ylmethanol .

Scientific Research Applications

tert-Butyl pyridin-3-ylglycinate dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl pyridin-3-ylglycinate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl pyridin-3-ylglycinate dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of stability and reactivity. This makes it particularly useful in a variety of chemical reactions and research applications. Additionally, its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, further enhances its versatility .

Properties

Molecular Formula

C11H18Cl2N2O2

Molecular Weight

281.18 g/mol

IUPAC Name

tert-butyl 2-(pyridin-3-ylamino)acetate;dihydrochloride

InChI

InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)8-13-9-5-4-6-12-7-9;;/h4-7,13H,8H2,1-3H3;2*1H

InChI Key

LBJWAUBMUCZXGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CN=CC=C1.Cl.Cl

Origin of Product

United States

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